Demoxepam

Descripción general

Descripción

Métodos De Preparación

Demoxepam se puede sintetizar a través de una reacción de varios pasos que comienza con 4-cloroanilina . La ruta sintética implica la formación de 2-amino-5-clorobenzofenona como intermedio, seguida de reacciones adicionales para producir this compound . Los métodos de producción industrial suelen implicar rutas sintéticas similares, pero se optimizan para la producción a gran escala.

Análisis De Reacciones Químicas

Hydrolysis of Demoxepam

Hydrolysis is a key reaction of this compound, leading to the formation of 2-amino-5-chlorobenzophenone .

Hydrolysis Products

Observed Intermediates

Factors Affecting this compound Hydrolysis

pH Dependence

Buffer Catalysis

Ionic Strength

Kinetics and Mechanisms

The hydrolysis of chlordiazepoxide initially forms this compound, which then degrades in a parallel consecutive reaction to 2-amino-5-chlorobenzophenone .

-

The first reaction step involves loss of the methylamino group from chlordiazepoxide, yielding this compound .

-

The second reaction involves the degradation of this compound to 2-amino-5-chlorobenzophenone .

Spectral changes during this compound hydrolysis:

-

Characterized by a loss in absorbance of chromophoric absorption bands .

-

Two new absorption bands with A,,, of 253 and 261 nm are observed .

The final product, 2-amino-5-chlorobenzophenone, also exhibits acid-base behavior, with its UV spectrum dependent on pH values .

Stability Parameters

To assess the kinetic stability of chlordiazepoxide, hydrolysis kinetics have been studied as a function of buffer concentration, ionic strength, and temperature .

Buffer Effects

Where:

is the dissociation constant for the buffer species,

is the hydrolysis rate constant without buffer catalysis, and

and are the rate constants for buffer catalysis of the acid buffer species and its conjugate base, respectively .

Metabolic Transformation

In vivo, this compound is an active metabolite of chlordiazepoxide, with steady-state concentrations exceeding those of chlordiazepoxide .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Demoxepam exhibits anxiolytic effects, primarily through its interaction with GABA_A receptors. It is known for its lower efficacy compared to chlordiazepoxide but retains significant pharmacological activity. The compound's binding affinity to GABA_A receptors has been quantitatively assessed, revealing its modulatory effects on neurotransmission.

Binding Affinity Data

| Compound | 3H-Flunitrazepam Binding (Ki, μM) |

|---|---|

| Chlordiazepoxide | 0.67 ± 0.10 |

| This compound | 0.44 ± 0.02 |

This table illustrates that while this compound has a comparable binding affinity to GABA_A receptors, its efficacy varies based on receptor subtype interactions .

Clinical Applications

This compound's clinical applications are primarily focused on anxiety disorders. Studies have shown that it can effectively reduce anxiety symptoms, particularly in chronic administration scenarios. A notable study indicated a significant correlation between this compound plasma levels and anxiety reduction in subjects with anxiety disorders .

Case Studies

- Chronic Anxiety Management : A study involving patients with generalized anxiety disorder demonstrated that prolonged exposure to this compound resulted in marked reductions in anxiety symptoms, suggesting its potential as a long-term treatment option .

- Postoperative Anxiety : In a clinical trial assessing preoperative administration of this compound, patients reported lower anxiety levels compared to controls receiving placebo, indicating its efficacy in acute stress scenarios .

Metabolism and Pharmacokinetics

This compound is primarily derived from the metabolism of chlordiazepoxide. Its pharmacokinetic profile reveals a longer half-life compared to its parent compound, which influences dosing regimens in clinical settings.

Pharmacokinetic Data

- Half-Life : this compound has a half-life ranging from 14 to 95 hours, significantly longer than chlordiazepoxide's .

- Absorption and Elimination : Following oral administration of chlordiazepoxide, this compound is detected in plasma over extended periods, although it may not reach measurable levels immediately after administration .

Forensic Applications

In forensic toxicology, this compound is analyzed in postmortem specimens to determine drug involvement in fatalities. Its detection can provide critical insights into substance use patterns and potential overdose cases.

Toxicology Findings

- Matrix Effects : Research highlights the importance of understanding matrix effects when analyzing this compound in various biological samples (e.g., blood, urine). These effects can influence the accuracy of toxicological assessments .

- Case Reports : Several case studies document instances where this compound was identified as a contributing factor in drug-related deaths, emphasizing the need for thorough toxicological screening in forensic investigations .

Mecanismo De Acción

Demoxepam actúa como un agonista del receptor GABA-A . Se une a estos receptores y mejora su respuesta al ácido gamma-aminobutírico (GABA) presente en las sinapsis . Esta acción aumenta el umbral de disparo de las neuronas, reduciendo la probabilidad de transmisión eléctrica de una neurona a la siguiente . Los objetivos moleculares involucrados incluyen los receptores GABA-A ubicados en el sistema nervioso central .

Comparación Con Compuestos Similares

Demoxepam es más similar a su compuesto padre, clordiazepóxido . Otros compuestos similares incluyen:

Nordiazepam: Otro metabolito del clordiazepóxido con propiedades ansiolíticas similares.

Oxazepam: Un metabolito común de muchas benzodiazepinas, conocido por sus efectos sedantes.

This compound es único debido a su larga vida media de eliminación y su papel específico como metabolito del clordiazepóxido .

Actividad Biológica

Demoxepam, a benzodiazepine derivative, is primarily recognized as a metabolite of chlordiazepoxide (CDP). This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant clinical studies.

Overview of this compound

This compound is classified as a minor metabolite of chlordiazepoxide, which is known for its anxiolytic effects. The hydrolysis of CDP leads to the formation of this compound in aqueous solutions, a process that has significant implications for its pharmacokinetics and biological activity. The compound exhibits reduced efficacy at GABA_A receptors compared to its parent compound, CDP, which influences its therapeutic applications and side effect profile.

This compound functions primarily through modulation of the GABA_A receptor. It binds to benzodiazepine sites on these receptors, enhancing GABAergic neurotransmission. However, studies indicate that this compound has a lower efficacy at certain receptor subtypes compared to CDP:

- Binding Affinity : Both CDP and this compound show comparable affinity for GABA_A receptors as indicated by 3H-flunitrazepam binding studies (Table 1) .

| Compound | 3H-flunitrazepam binding (Ki, μM) |

|---|---|

| Chlordiazepoxide | 0.67 ± 0.10 |

| This compound | 0.44 ± 0.02 |

- Efficacy Comparison : In vitro studies demonstrated that while CDP has greater efficacy at α1β2γ2 GABA_A receptors, this compound's efficacy is comparable at α3β2γ2 GABA_A receptors .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its biological activity:

- Absorption and Half-Life : After administration, peak plasma levels of this compound are typically observed within 2 to 8 hours. Notably, the half-life of this compound is significantly longer than that of CDP, which may affect dosing regimens in clinical settings .

- Elimination Rates : Studies indicate that the elimination rate constant for this compound varies among individuals, contributing to its pharmacokinetic variability .

Clinical Studies and Case Reports

Several clinical studies have elucidated the anxiolytic effects of this compound:

- Anxiety Disorders : A study involving patients with anxiety disorders found a significant correlation between anxiety reduction and plasma levels of this compound, suggesting its potential as an effective anxiolytic agent .

- Stress-Induced Hyperthermia : In vivo experiments using the stress-induced hyperthermia paradigm demonstrated that while both CDP and this compound reduced hyperthermia responses, CDP was more potent at lower doses compared to this compound .

Case Study Analysis

A notable case study highlighted the differences in biological activity between CDP and this compound. Chronic administration of CDP resulted in significant levels of this compound in plasma but also indicated that higher doses were required for this compound to achieve similar effects as those observed with CDP .

Propiedades

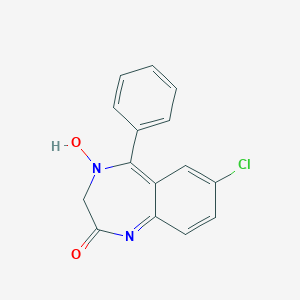

IUPAC Name |

7-chloro-4-hydroxy-5-phenyl-3H-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O2/c16-11-6-7-13-12(8-11)15(10-4-2-1-3-5-10)18(20)9-14(19)17-13/h1-8,20H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSADRZMLSXCSAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N=C2C=CC(=CC2=C(N1O)C3=CC=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046155 | |

| Record name | Demoxepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47200817 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

963-39-3 | |

| Record name | Demoxepam [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000963393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Demoxepam | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169898 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Demoxepam | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46077 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Demoxepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Demoxepam | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.287 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEMOXEPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X1XP5M0SB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary metabolic pathways of demoxepam in humans?

A1: this compound undergoes biotransformation primarily through oxidation and reduction. Oxidative pathways lead to the formation of two phenolic metabolites: 5-(4-hydroxyphenyl)this compound and 9-hydroxythis compound. Reduction leads to N-desoxythis compound, oxazepam, and N-desoxy phenols (Desoxy I and Desoxy II). Hydrolysis of this compound also occurs, forming N-(2-amino-5-chloro-α-phenylbenzylidene)glycine N-oxide ("opened lactam"). [, ]

Q2: How does the route of administration affect the elimination rate of this compound in dogs?

A2: Research suggests that the elimination rate of this compound in dogs, represented by the β value, doesn't seem to be significantly influenced by the route of administration (intravenous or oral). []

Q3: Does this compound accumulate in the body with repeated administration of chlordiazepoxide?

A3: Yes, studies have shown that during long-term treatment with chlordiazepoxide, this compound accumulates in the blood, with its minimum steady-state concentrations often exceeding those of the parent drug. []

Q4: What is the elimination half-life of this compound compared to chlordiazepoxide in humans?

A4: this compound exhibits a significantly longer elimination half-life compared to chlordiazepoxide. In a study involving six subjects, the half-life of this compound ranged from 14 to 95 hours, while chlordiazepoxide ranged from 6.6 to 28 hours. []

Q5: Is there a correlation between plasma levels of this compound and clinical response in anxiety treatment?

A5: Research suggests a potential correlation. Studies have found a significant correlation between anxiety reduction and plasma levels of this compound in patients chronically administered chlordiazepoxide. [, ]

Q6: Can this compound contribute to toxicity in cases of chlordiazepoxide overdose?

A6: Yes, a case study reported toxicity correlating with blood concentrations of this compound following a massive overdose of chlordiazepoxide (5.2 g). This highlights the importance of monitoring this compound levels in overdose situations. []

Q7: What are some analytical methods used for the detection and quantification of this compound?

A7: Several methods have been developed for analyzing this compound, including:

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used but requires derivatization of this compound, which can lead to the formation of artifacts misidentified as nordiazepam and oxazepam. [, ]

- High-Performance Liquid Chromatography (HPLC): HPLC offers a sensitive and specific method for quantifying this compound in biological samples like serum and plasma. Various detection methods, such as UV detection, fluorescence detection, and mass spectrometry, can be coupled with HPLC for improved selectivity and sensitivity. [, , , , , , ]

- Fluorescence Thin-Layer Chromatography (TLC)-Densitometry: This technique provides a sensitive and specific method for determining this compound and other chlordiazepoxide metabolites in serum. []

- Radioimmunoassay (RIA): RIA offers a highly sensitive method for detecting this compound in blood, even at sub-therapeutic levels. []

- Immunoassay Screening Followed by HPLC or GC-MS: This approach combines the high throughput of immunoassays for initial screening with the specificity and confirmatory power of HPLC or GC-MS for accurate identification and quantification. []

Q8: Why is it important to be aware of potential artifacts when analyzing this compound by GC-MS?

A9: Derivatization of this compound using silylation for GC-MS analysis can produce artifacts mistakenly identified as nordiazepam and oxazepam. This can lead to inaccurate results, particularly in forensic toxicology. []

Q9: Can this compound be reliably detected in urine using immunoassay methods?

A10: While immunoassays can be used for initial screening, they may produce false-negative or false-positive results for this compound. Confirmation by HPLC or GC-MS is generally recommended for accurate identification. []

Q10: What structural feature of certain benzodiazepines, like chlordiazepoxide and this compound, is associated with phototoxicity?

A11: The presence of a 4-oxide moiety in the benzodiazepine nucleus is linked to phototoxicity. Upon irradiation with long-wave UV light, these compounds can decompose to form toxic oxaziridines. []

Q11: How do structural modifications of oxazepam, specifically N,N-dimethylcarbamyl derivatives, affect their interaction with esterases?

A12: The stereochemistry of 3-O-acyl-1-(N,N-dimethylcarbamyl)oxazepam enantiomers significantly influences their hydrolysis rates by esterases in rat liver microsomes and brain S9 fractions. The (R)-enantiomer is hydrolyzed faster by liver microsomes, while the (S)-enantiomer is preferentially hydrolyzed by brain esterases. []

Q12: Does this compound affect the binding of tryptophan to rat hepatic nuclei?

A15: Yes, research suggests that this compound competes with L-tryptophan for binding to hepatic nuclei in vitro. This competition may influence tryptophan-induced hepatic nuclear RNA efflux and protein synthesis. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.